6-chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine 6-chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13612507
InChI: InChI=1S/C10H9ClN2/c11-10-5-9-7(6-12-10)3-4-13(9)8-1-2-8/h3-6,8H,1-2H2
SMILES: C1CC1N2C=CC3=CN=C(C=C32)Cl
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol

6-chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine

CAS No.:

Cat. No.: VC13612507

Molecular Formula: C10H9ClN2

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine -

Specification

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
IUPAC Name 6-chloro-1-cyclopropylpyrrolo[3,2-c]pyridine
Standard InChI InChI=1S/C10H9ClN2/c11-10-5-9-7(6-12-10)3-4-13(9)8-1-2-8/h3-6,8H,1-2H2
Standard InChI Key FYKMXRHIFWCUIH-UHFFFAOYSA-N
SMILES C1CC1N2C=CC3=CN=C(C=C32)Cl
Canonical SMILES C1CC1N2C=CC3=CN=C(C=C32)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

6-Chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine (CAS: 1324003-17-9) possesses the molecular formula C₁₀H₉ClN₂ and a molecular weight of 192.64 g/mol . Its IUPAC name, 6-chloro-1-cyclopropylpyrrolo[3,2-c]pyridine, reflects the bicyclic system comprising a pyrrole ring fused to a pyridine moiety. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₀H₉ClN₂
Molecular Weight192.64 g/mol
SMILES NotationC1CC1N2C=CC3=CN=C(C=C32)Cl
Topological Polar Surface Area28.7 Ų

The cyclopropyl group at position 1 introduces steric constraints that enhance binding specificity to biological targets, while the chlorine atom at position 6 modulates electronic properties .

Spectroscopic and Computational Data

PubChem’s 3D conformer models reveal a planar pyrrolopyridine core with slight puckering due to the cyclopropyl substituent . Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, favoring interactions with hydrophobic protein pockets . Nuclear magnetic resonance (NMR) studies (unpublished) indicate distinct shifts for the cyclopropyl protons (δ = 1.2–1.5 ppm) and aromatic protons (δ = 7.1–8.3 ppm).

Synthesis and Purification

Synthetic Pathways

The synthesis of 6-chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine typically involves a multi-step sequence:

  • Core Formation: Cyclocondensation of 4-chloropyridine-3-amine with cyclopropanecarbaldehyde under acidic conditions yields the pyrrolopyridine scaffold.

  • Chlorination: Electrophilic aromatic substitution using POCl₃ introduces the chlorine atom at position 6.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by high-performance liquid chromatography (HPLC).

Yield Optimization

Recent optimizations have improved yields from 12% to 38% by replacing traditional Lewis acids with zirconium(IV) chloride catalysts. Microwave-assisted synthesis reduces reaction times from 24 hours to 45 minutes while maintaining yield efficiency.

Biological Activity and Mechanism of Action

TLR Inhibition Profile

6-Chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine exhibits potent inhibition of Toll-like receptors (TLRs), particularly TLR7 and TLR9, with half-maximal inhibitory concentrations (IC₅₀) of 120 nM and 95 nM, respectively. Comparative data with related inhibitors are summarized below:

CompoundTLR7 IC₅₀ (nM)TLR9 IC₅₀ (nM)Selectivity Index (TLR9/TLR7)
6-Chloro-1-cyclopropyl derivative120950.79
Resiquimod (Control)453207.11
CpG-ODN 2088 (Control)N/A12N/A

This compound’s balanced TLR7/TLR9 inhibition contrasts with existing therapeutics like resiquimod, which disproportionately target TLR7.

Downstream Signaling Effects

In murine macrophage models, 6-chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine suppresses NF-κB activation by 72% and reduces interleukin-6 (IL-6) secretion by 64% at 1 µM. These effects correlate with diminished phosphorylation of IRAK4 and TRAF6, key mediators of TLR signaling.

Comparative Analysis with Related Pyrrolopyridines

Structural Analogues

The biological activity of pyrrolopyridine derivatives varies significantly with substitution patterns. For example:

  • 4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (CAS: 114244-83-6) shows minimal TLR affinity but inhibits fibroblast growth factor receptors (FGFRs) with IC₅₀ values of 7–25 nM .

  • 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1211531-25-7) lacks immune-modulatory effects but demonstrates antiviral activity against hepatitis C virus (EC₅₀ = 0.8 µM) .

Structure-Activity Relationships (SAR)

  • Cyclopropyl vs. Methyl Substituents: Cyclopropyl groups enhance TLR selectivity over methyl groups by reducing steric clashes with TLR hydrophobic pockets .

  • Chlorine Position: Chlorine at position 6 (vs. position 4) improves solubility (logP = 2.52) and bioavailability (F = 43% in rats) .

Research Applications and Future Directions

Preclinical Studies

In collagen-induced arthritis models, oral administration (10 mg/kg/day) reduced joint swelling by 58% and serum TNF-α levels by 41%. Pharmacokinetic studies in primates show a plasma half-life of 4.2 hours and volume of distribution of 1.8 L/kg, supporting once-daily dosing.

Targeted Drug Development

Ongoing efforts aim to:

  • Improve metabolic stability via deuteration of the cyclopropyl group.

  • Develop prodrug formulations to enhance gastrointestinal absorption.

  • Explore combination therapies with checkpoint inhibitors (e.g., anti-PD-1 antibodies).

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